![molecular formula C7H16O3 B053937 1,3-Diethoxy-2-propanol CAS No. 4043-59-8](/img/structure/B53937.png)
1,3-Diethoxy-2-propanol
Overview
Description
“1,3-Diethoxy-2-propanol” is a chemical compound used to prepare 3- (4-benzyloxyphenyl)propanoic acid derivatives, which are useful as GPR40 receptor modulators . Its molecular formula is C7H16O3 .
Synthesis Analysis
The synthesis of “1,3-Diethoxy-2-propanol” involves chemical reactions that result in the formation of this compound. It is typically synthesized for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1,3-Diethoxy-2-propanol” can be represented by the formula C2H5OCH2CH(OH)CH2OC2H5 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
“1,3-Diethoxy-2-propanol” is involved in various chemical reactions. For instance, it is used to prepare 3- (4-benzyloxyphenyl)propanoic acid derivatives . More detailed information about its chemical reactions can be found in the relevant literature .
Physical And Chemical Properties Analysis
“1,3-Diethoxy-2-propanol” is a liquid at 20°C with a density of 0.95 g/cm3 . Its molecular weight is 148.20 . More detailed physical and chemical properties can be found in the relevant resources .
Scientific Research Applications
Organic Synthesis
1,3-Diethoxy-2-propanol is often used in organic synthesis . Its chemical formula is
C2H5OCH2CH(OH)CH2OC2H5C_2H_5OCH_2CH (OH)CH_2OC_2H_5C2H5OCH2CH(OH)CH2OC2H5
. It belongs to the class of compounds known as glycol ethers .Synthesis of α-Acetal-Poly (Ethylene Glycol)
This compound has been used in the synthesis of α-acetal-poly (ethylene glycol) via reaction with potassium napthalide and ethylene oxide inside an UniLab Glovebox . This process is significant in the field of polymer chemistry.
Mechanism of Action
Target of Action
1,3-Diethoxy-2-propanol, also known as 1,3-Diethoxypropan-2-ol, is a chemical compound used in organic synthesis
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a reagent in organic synthesis, it’s involved in the creation of new compounds, which could potentially affect various biochemical pathways depending on the nature of these compounds .
Result of Action
The molecular and cellular effects of 1,3-Diethoxy-2-propanol’s action would depend on the specific compounds it helps synthesize. As a reagent, its primary role is to participate in chemical reactions, leading to the formation of new compounds . The effects of these compounds would vary widely based on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 1,3-Diethoxy-2-propanol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it should be stored below +30°C to maintain its stability . The exact influence of these factors would depend on the specific reaction conditions.
properties
IUPAC Name |
1,3-diethoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHIUTUAHOZVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193443 | |
Record name | 1,3-Diethoxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethoxy-2-propanol | |
CAS RN |
4043-59-8 | |
Record name | 1,3-Diethoxy-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4043-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethoxy-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diethoxy-2-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diethoxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diethoxypropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DIETHOXY-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G6N5234UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the toxicity of 1,3-Diethoxy-2-propanol compare to other glycerol-based solvents?
A: The study found that the toxicity of glycerol-derived solvents generally increased with their lipophilicity. [] 1,3-Diethoxy-2-propanol, while less toxic than the most lipophilic compound tested (1,2,3-tributoxypropane), exhibited higher toxicity than 3-ethoxy-1,2-propanediol and 3-butoxy-1,2-propanediol in several aquatic organisms. Notably, it was the most toxic compound for Danio rerio (zebrafish) and Vibrio fischeri (a bacterium). [] This suggests that while 1,3-Diethoxy-2-propanol may be a promising alternative solvent, its potential environmental impact requires careful consideration compared to less lipophilic options.
Q2: What are the implications of the Environmental Health and Safety Approach score for 1,3-Diethoxy-2-propanol?
A: While the study doesn't provide specific scores, it mentions using the Environmental Health and Safety Approach to assess potential environmental and health risks. [] This methodology assigns scores based on available data, allowing for a comparative assessment of different chemicals. Further investigation into the specific scores assigned to 1,3-Diethoxy-2-propanol in the categories of health, safety, and environment would be beneficial to fully understand its potential risks and benefits.
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